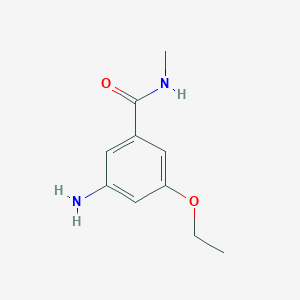

3-amino-5-ethoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

3-amino-5-ethoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-9-5-7(10(13)12-2)4-8(11)6-9/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRPSDSJNIXUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)N)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 3 Amino 5 Ethoxy N Methylbenzamide

Functional Group Transformations and Reaction Mechanisms

The strategic modification of 3-amino-5-ethoxy-N-methylbenzamide hinges on the selective transformation of its functional groups. Understanding the reactivity of each component is crucial for designing synthetic routes to novel compounds.

Modifications at the Amino Group

The primary amino group attached to the benzene (B151609) ring is a versatile handle for a variety of chemical transformations. As a nucleophile, it can readily participate in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This transformation is often employed to protect the amino group or to introduce specific structural motifs that may enhance biological activity.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. However, control of the degree of alkylation can be challenging. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing alkyl groups.

Diazotization: Treatment of the aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a diazonium salt. This intermediate is highly versatile and can be subjected to a range of Sandmeyer and related reactions to introduce a wide variety of substituents, including halogens, cyano, hydroxyl, and nitro groups. wisdomlib.org

Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents. This transformation dramatically alters the electronic properties of the aromatic ring, converting an electron-donating group into a powerful electron-withdrawing group.

The reactivity of the amino group is influenced by the electronic nature of the other substituents on the benzene ring. The electron-donating ethoxy group at the 5-position increases the nucleophilicity of the amino group, making it more reactive towards electrophiles.

Reactions Involving the Ethoxy Moiety

The ethoxy group, an ether linkage to the aromatic ring, is generally more stable than the amino or amide functionalities. However, under specific conditions, it can undergo cleavage.

Ether Cleavage: Strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), can cleave the ether bond to yield the corresponding phenol (B47542) and an ethyl halide. youtube.com This reaction typically requires harsh conditions, including elevated temperatures. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the less sterically hindered ethyl group.

It is important to note that the conditions required for ether cleavage may also affect other functional groups in the molecule, necessitating careful selection of reagents and reaction conditions.

Transformations of the N-Methylamide Linkage

The N-methylamide group is a robust functional group, but it can be transformed under certain reaction conditions.

Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid and methylamine (B109427) by heating with strong acids or bases. This reaction is often a key step in metabolic pathways. nih.gov

Reduction: The amide can be reduced to the corresponding amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the planar amide into a tetrahedral amine, significantly altering the molecule's three-dimensional shape.

N-Demethylation: While not a common synthetic transformation, the N-methyl group can be removed metabolically through oxidative processes, leading to the formation of the corresponding primary amide. nih.gov

The electronic effects of the substituents on the aromatic ring can influence the reactivity of the amide group. The electron-donating amino and ethoxy groups can slightly decrease the electrophilicity of the amide carbonyl, potentially making it less susceptible to nucleophilic attack.

Synthesis of Structural Analogues and Hybrid Compounds for Research Exploration

The synthesis of structural analogues and hybrid compounds of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to optimize properties such as potency, selectivity, and pharmacokinetic profiles.

Systematic Substitution Pattern Variations

Systematic variation of the substitution pattern on the aromatic ring allows for a detailed exploration of the chemical space around the core scaffold.

| Position | Original Substituent | Potential Modifications | Rationale |

| 2, 4, 6 | Hydrogen | Halogens (F, Cl, Br), Alkyl groups, Alkoxy groups | To probe steric and electronic effects on activity and to block potential sites of metabolism. |

| 3 | Amino | Acetamido, Alkylamino, Dialkylamino, Sulfonamido | To modulate hydrogen bonding capacity, basicity, and lipophilicity. |

| 5 | Ethoxy | Methoxy (B1213986), Isopropoxy, Trifluoromethoxy, Hydroxy | To investigate the impact of size, lipophilicity, and hydrogen bonding potential of the substituent at this position. |

The introduction of different functional groups can be achieved through various synthetic methodologies, including electrophilic aromatic substitution on a suitable precursor or through the derivatization of the existing functional groups as described in section 4.1.

Bioisosteric Replacements in Lead Optimization Studies

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in lead optimization. nih.gov This strategy aims to improve a molecule's properties while retaining its desired biological activity.

| Functional Group | Bioisosteric Replacement | Potential Advantages |

| Amide | Thioamide, Selenoamide, Urea, Triazole, Oxadiazole | Enhanced metabolic stability, altered hydrogen bonding patterns, improved membrane permeability. nih.govnih.govdrughunter.com |

| Ethoxy | Thioether, Sulfoxide, Sulfone | Modulation of lipophilicity and metabolic stability. |

| Amino | Hydroxyl, Methyl, Halogen | To fine-tune electronic properties and hydrogen bonding capabilities. |

| Benzene Ring | Heterocyclic rings (e.g., pyridine (B92270), pyrimidine) | To introduce new interaction points, alter solubility, and modify metabolic pathways. |

For instance, replacing the amide bond with a 1,2,4-triazole (B32235) or an oxadiazole can lead to compounds with improved metabolic stability and bioavailability. nih.govdrughunter.com Similarly, the ethoxy group could be replaced with a trifluoromethoxy group to increase lipophilicity and block potential metabolic oxidation. The choice of a specific bioisostere depends on the desired property improvements and the specific biological target.

Mechanistic Studies of Derivatization Reactions of this compound

The reactivity of this compound is governed by the interplay of its three key functional groups: the aromatic amino group, the ethoxy substituent, and the N-methylbenzamide moiety. Mechanistic studies of its derivatization reactions, while not extensively reported for this specific molecule, can be understood by examining the well-established principles of physical organic chemistry and the reactivity of analogous substituted anilines and benzamides. The electronic properties of the substituents on the benzene ring are paramount in dictating the course and rate of these reactions.

The amino and ethoxy groups are both electron-donating, activating the aromatic ring towards electrophilic substitution. lkouniv.ac.in The amino group, in particular, is a strong activating group and directs incoming electrophiles to the ortho and para positions. lkouniv.ac.inbyjus.com Conversely, the N-methylbenzamide group is generally considered to be deactivating and meta-directing, although the lone pair on the nitrogen atom can participate in resonance. The combined influence of these groups determines the regioselectivity and kinetics of derivatization reactions.

Electrophilic Aromatic Substitution

The general mechanism for electrophilic aromatic substitution (SEAr) involves the attack of the electron-rich aromatic ring on an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. masterorganicchemistry.comwikipedia.org This step is typically the rate-determining step of the reaction. masterorganicchemistry.comresearchgate.net The subsequent fast step is the deprotonation of the arenium ion to restore aromaticity. masterorganicchemistry.com

For this compound, the amino and ethoxy groups strongly activate the positions ortho and para to themselves. Therefore, electrophilic attack is predicted to occur at the C2, C4, and C6 positions. The strongest activation is expected at the positions ortho and para to the powerful amino group.

Illustrative Reaction: Nitration

The nitration of this compound would likely proceed via the formation of a nitronium ion (NO2+) from nitric acid and a strong acid catalyst like sulfuric acid. The nitronium ion would then be attacked by the activated benzene ring. The stability of the resulting arenium ion intermediate dictates the regioselectivity. Attack at the C2, C4, and C6 positions allows for resonance structures where the positive charge is delocalized onto the amino and ethoxy groups, which is a stabilizing interaction. In acidic media, the amino group can be protonated to form an anilinium ion, which is a meta-directing and deactivating group. byjus.com This can lead to the formation of meta-substituted products.

N-Acylation of the Amino Group

The amino group of this compound can readily undergo acylation with acylating agents such as acyl chlorides or anhydrides. The mechanism of N-acylation typically involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. This is often followed by the elimination of a leaving group.

Kinetic studies on the acylation of substituted anilines have shown that the reaction rate is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.netrsc.org The rate constants for these reactions can often be correlated with Hammett substituent constants (σ). researchgate.netwikipedia.org A positive value for the reaction constant (ρ) in a Hammett plot indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. For the nucleophilic attack of an amine, a negative ρ value is generally expected.

Table 1: Hypothetical Kinetic Data for N-Acylation of Substituted Anilines

| Substituent (X) in X-C₆H₄NH₂ | Hammett Constant (σ) | Relative Rate (k_rel) |

| p-OCH₃ | -0.27 | 5.8 |

| p-CH₃ | -0.17 | 3.2 |

| H | 0.00 | 1.0 |

| p-Cl | 0.23 | 0.4 |

| p-NO₂ | 0.78 | 0.01 |

| Note: This table is illustrative and based on general trends in aniline (B41778) acylation. The data does not represent experimentally determined values for this compound. |

Computational Studies

Quantum chemical calculations can also be used to determine chemical reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. rsc.org

Computational Chemistry and Molecular Modeling of 3 Amino 5 Ethoxy N Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties and thermodynamic stability of 3-amino-5-ethoxy-N-methylbenzamide. eurekaselect.comnih.gov Such calculations can predict various molecular descriptors that are crucial for assessing the molecule's reactivity and potential interactions with biological targets. acs.orgacs.org

By employing methods like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), the optimized molecular geometry, electronic energy levels, and electrostatic potential surfaces can be determined. eurekaselect.com The presence of an amino group at the 3-position and an ethoxy group at the 5-position on the benzamide (B126) ring significantly influences the electron distribution. Both of these substituents are generally considered electron-donating groups, which can increase the electron density on the aromatic ring and affect the reactivity of the amide functional group.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. Furthermore, the molecular electrostatic potential (MESP) map can reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), highlighting potential sites for electrophilic and nucleophilic attack, respectively. acs.orgresearchgate.net These sites are crucial for understanding non-covalent interactions with biological macromolecules.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.6 eV | Suggests good molecular stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing solubility and binding. |

| Polarizability | 25 ų | High polarizability can enhance bioactivity. researchgate.net |

These calculations provide a foundational understanding of the intrinsic properties of this compound, which is essential for interpreting its behavior in more complex biological environments. nih.govresearchgate.net

Molecular Docking Simulations for Predictive Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comjove.comlabinsights.nl For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. walshmedicalmedia.com The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. mdpi.com

The success of molecular docking heavily relies on the three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted through homology modeling. labinsights.nl The benzamide scaffold is a common motif in many enzyme inhibitors and receptor antagonists. nih.gov For instance, substituted benzamides have been investigated as inhibitors of enzymes like histone deacetylases (HDACs) or as antagonists for dopamine (B1211576) receptors. nih.govnih.gov

A hypothetical docking study of this compound into the active site of a protein like a dopamine receptor might reveal key interactions. The amino group could act as a hydrogen bond donor, while the ethoxy group could engage in hydrophobic interactions. The carbonyl oxygen of the amide group is a potential hydrogen bond acceptor. nih.gov The N-methyl group can also contribute to binding through van der Waals interactions. The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy. mdpi.comresearchgate.net

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Target

| Parameter | Result | Interpretation |

| Binding Affinity (Docking Score) | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Hydrogen Bonds | Amino group with Asp110; Carbonyl oxygen with Ser192 | Key interactions stabilizing the complex. |

| Hydrophobic Interactions | Ethoxy group with Phe390, Trp386; Benzene (B151609) ring with Pro194 | Contribution to binding from non-polar regions. |

| van der Waals Contacts | N-methyl group with Ala115 | Additional stabilizing interactions. |

These simulations are crucial for prioritizing compounds for experimental screening and for generating hypotheses about the mechanism of action. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding pose, molecules are inherently flexible. nih.gov Conformational analysis and molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its complex with a target protein over time. mdpi.comnih.govazolifesciences.com

Conformational analysis aims to identify the low-energy conformations of the molecule. researchgate.net For a flexible molecule like this compound, rotation around the single bonds (e.g., the C-C bond of the ethoxy group, the C-N bond of the amide) can lead to various conformers. It is understood that ligands often bind in a strained conformation that is not their lowest energy state in solution. researchgate.net

MD simulations provide a time-resolved trajectory of all atoms in the system, offering insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding. dntb.gov.uaaip.orgacs.org An MD simulation of the this compound-protein complex would typically be run for tens to hundreds of nanoseconds. biorxiv.org Analysis of the trajectory can reveal the flexibility of different parts of the ligand and protein, the persistence of key intermolecular interactions, and the role of water molecules in the binding site. acs.org Parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the simulation. biorxiv.org

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Observations

| Parameter | Value/Observation | Significance |

| Simulation Time | 100 ns | Sufficient to observe the stability of the binding pose. |

| Ligand RMSD | Average of 1.5 Å | Indicates the ligand remains stably bound in the active site. |

| Protein RMSD | Average of 2.0 Å | Shows the overall protein structure is stable during the simulation. |

| Key Interaction Persistence | Hydrogen bonds with Asp110 and Ser192 maintained >80% of simulation time | Confirms the importance of these interactions for stable binding. |

MD simulations are computationally intensive but provide a more realistic view of the molecular recognition process, which is crucial for lead optimization. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govunair.ac.idresearchgate.net For a series of benzamide derivatives including this compound, a QSAR model can be developed to predict the activity of new, unsynthesized analogs.

The development of a QSAR model involves several steps: creating a dataset of compounds with known activities, calculating molecular descriptors for each compound, and then using statistical methods to build and validate a predictive model. researchgate.net The descriptors can be 2D (e.g., molecular weight, logP) or 3D (e.g., molecular shape, electrostatic fields).

A hypothetical QSAR study on a series of benzamide derivatives might reveal that certain properties are critical for activity. For example, the model might indicate that a hydrogen bond donor at position 3, a hydrophobic group at position 5, and a small alkyl substituent on the amide nitrogen are beneficial for activity. nih.gov The statistical quality of the QSAR model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.govunair.ac.idjppres.com

Table 4: Hypothetical QSAR Model for a Series of Benzamide Analogs

| Statistical Parameter | Value | Interpretation |

| R² (Correlation Coefficient) | 0.92 | The model explains 92% of the variance in the training set data. |

| q² (Cross-validated R²) | 0.75 | The model has good predictive power for new compounds. |

| F-statistic | 150 | The model is statistically significant. |

| Key Descriptors | LogP, H-bond donor count, Molecular surface area | These properties are important for the biological activity. |

A robust QSAR model can be a valuable tool for guiding the design of more potent and selective analogs of this compound. mdpi.com

In Silico Screening and Virtual Library Design based on the Compound's Scaffold

The benzamide scaffold of this compound can serve as a template for in silico screening and the design of virtual libraries. scispace.comslideshare.netresearchgate.net This approach allows for the rapid exploration of a vast chemical space to identify novel compounds with potentially improved properties. hep.com.cn

Virtual screening involves searching large compound databases for molecules that are predicted to be active against a specific target. scispace.com This can be done using either ligand-based methods (e.g., searching for molecules with similar 2D or 3D features to this compound) or structure-based methods (e.g., docking a large library of compounds into the target's binding site). slideshare.net

Table 5: Example of a Virtual Library Design Strategy Based on this compound

| Variation Point | R1 (Position 3) | R2 (Position 5) | R3 (Amide Nitrogen) |

| Substituents | -NH₂, -OH, -CH₃ | -OCH₃, -OC₂H₅, -Cl | -CH₃, -C₂H₅, -Cyclopropyl |

| Number of Analogs | 3 | 3 | 3 |

| Total Virtual Compounds | 27 |

In Vitro Biological Activities and Molecular Mechanistic Investigations of 3 Amino 5 Ethoxy N Methylbenzamide and Its Analogues

Identification and Characterization of Molecular Targets

The molecular interactions of 3-amino-5-ethoxy-N-methylbenzamide and its analogues have been a subject of scientific inquiry, particularly concerning their potential as modulators of various biological processes. While specific data on this compound is limited, the broader class of benzamides has been investigated for its interactions with several molecular targets. These investigations suggest that the biological activity of these compounds is largely attributable to their ability to interact with enzymes and receptors. The structural features of this compound, such as the ethoxy and amino groups on the benzamide (B126) core, are considered critical for its biological activity.

Enzyme Inhibition and Activation Profiling

Benzamide derivatives have been widely studied as enzyme inhibitors. A notable analogue, 3-aminobenzamide (B1265367), is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, transcription control, and programmed cell death. nih.govwikipedia.org The structural similarity of 3-aminobenzamide to NAD+, a PARP substrate, allows it to bind to the enzyme and prevent the depletion of cellular NAD+ stores that occurs during extensive DNA repair, which can otherwise lead to cell death. wikipedia.org This inhibitory action on PARP has positioned such compounds as potential anticancer agents. nih.govwikipedia.org

In the context of kinase inhibition, which is a key strategy in cancer therapy, various N-methylbenzamide and other benzamide derivatives have demonstrated significant activity. For instance, a series of 4-methylbenzamide (B193301) derivatives containing substituted purines were identified as potential protein kinase inhibitors. nih.gov One of the most potent compounds in this series, compound 7 , exhibited inhibitory activity against multiple cancer cell lines, with IC50 values of 2.27 µM for K562 cells and 1.42 µM for HL-60 cells. nih.gov Furthermore, at a concentration of 1 µM, compounds 7 , 9 , and 10 from this series showed 36–45% inhibition of both PDGFRα and PDGFRβ. nih.gov

Another study on a diarylamide 3-aminoindazole derivative, AKE-72 (5) , which shares a benzamide-like core structure, revealed it to be a potent pan-BCR-ABL inhibitor, including against the imatinib-resistant T315I mutant. semanticscholar.org At a concentration of 50 nM, this compound showed significant inhibition (83.9-99.3%) against a panel of oncogenic kinases including c-Kit, FGFR1, FLT3, and VEGFR2. semanticscholar.org

Histone deacetylases (HDACs) are another class of enzymes targeted by benzamide-related structures. Although direct data on this compound is not available, N-hydroxycinnamamide-based HDAC inhibitors have been developed, with some compounds showing dual HDAC1/3 selectivity. nih.gov For example, compound 11r from this series displayed IC50 values of 11.8 nM for HDAC1 and 3.9 nM for HDAC3. nih.gov

The following table summarizes the enzyme inhibition data for various analogues of this compound.

| Compound/Analogue | Target Enzyme(s) | IC50/Inhibition % | Cell Line/Assay Condition |

| Compound 7 (4-methylbenzamide derivative) | Protein Kinases | 2.27 µM | K562 |

| 1.42 µM | HL-60 | ||

| Compound 10 (4-methylbenzamide derivative) | Protein Kinases | 2.53 µM | K562 |

| 1.52 µM | HL-60 | ||

| Compounds 7, 9, 10 | PDGFRα, PDGFRβ | 36-45% inhibition | at 1 µM |

| AKE-72 (5) (diarylamide 3-aminoindazole) | c-Kit, FGFR1, FLT3, FYN, LCK, LYN, PDGFRb, RET, VEGFR2, YES | 83.9-99.3% inhibition | at 50 nM |

| c-Src, FMS | 64.5-73% inhibition | at 50 nM | |

| 11r (N-hydroxycinnamamide derivative) | HDAC1 | 11.8 nM | Cell-free assay |

| HDAC3 | 3.9 nM | Cell-free assay |

Receptor Binding and Ligand-Target Interactions

While specific receptor binding studies for this compound are not prevalent in the literature, the general structure suggests potential interactions with various receptor types. Structure-activity relationship (SAR) studies on related benzamide series can provide insights into potential targets. For instance, modifications to the benzamide scaffold have been shown to significantly influence biological activity by altering receptor modulation capabilities.

Modulation of Protein-Protein Interactions

A novel class of molecules, termed estrogen receptor coregulator binding modulators (ERXs), which includes tris-benzamide structures, has been developed to target the interaction between estrogen receptor α (ERα) and its coregulator proteins. nih.gov This is a promising strategy for overcoming endocrine resistance in breast cancer. nih.gov The tris-benzamide ERX-11 demonstrated promising antitumor activity against ERα-positive breast cancer cells by disrupting the ERα-coregulator interaction. nih.gov Further optimization led to the identification of 18h , a derivative with a more than 10-fold increase in binding affinity and cell growth inhibition potency compared to ERX-11. nih.gov

In Vitro Cellular Assays for Mechanistic Understanding

Cellular Pathway Perturbation Analysis

The inhibitory effects of benzamide analogues on enzymes like PARP and various kinases suggest their involvement in critical cellular pathways. Inhibition of PARP by compounds like 3-aminobenzamide can directly impact DNA repair pathways, potentially leading to apoptosis in cancer cells with existing DNA damage. nih.gov

In the case of kinase inhibitors, the observed antiproliferative effects are a direct consequence of interfering with signaling pathways that control cell growth, proliferation, and survival. For example, the inhibition of the BCR-ABL pathway by compounds like AKE-72 (5) is a key mechanism for its anti-leukemic activity. semanticscholar.org Similarly, the inhibition of receptor tyrosine kinases like PDGFR and VEGFR can disrupt downstream signaling cascades such as the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.

The following table details the in vitro antiproliferative activities of some N-benzylbenzamide derivatives, which act as tubulin polymerization inhibitors, against various cancer cell lines.

| Compound | Cell Line | IC50 (nM) |

| 20b | Multiple cancer cell lines | 12 - 27 |

This potent antiproliferative activity is attributed to the disruption of the microtubule network, leading to cell cycle arrest and apoptosis. nih.gov

Target Engagement Studies in Cellular Contexts

Confirming that a compound interacts with its intended target within a living cell is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement. nih.gov This method relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. nih.gov While specific CETSA data for this compound is not available, this assay has been successfully used to confirm the engagement of other small molecules with their protein targets in various disease models, including cancer and infectious diseases. nih.govnih.gov The application of CETSA would be a valuable next step in elucidating the direct molecular targets of this compound and its analogues within a cellular environment.

Mechanistic Basis of Observed Biological Activities in Research

The therapeutic potential of benzamide derivatives stems from their ability to interact with various biological targets, including enzymes and receptors. The specific nature of these interactions is largely dictated by the substitution patterns on the benzamide core.

Antimicrobial Activity Investigations (e.g., Antiplasmodial Effects)

Benzamide and its analogues have demonstrated notable antimicrobial properties, including activity against the malaria parasite, Plasmodium falciparum. Research into 2-amidobenzimidazole derivatives, which feature an amide linker conceptually similar to the N-methylbenzamide structure, has revealed that the position of substituents significantly influences antiplasmodial efficacy. For instance, a clear preference for a pyridine (B92270) nitrogen at the ortho position (picolinamide) was observed to enhance the inhibition of P. falciparum growth, with one such compound exhibiting an IC50 value of 0.98 µM. nih.gov The introduction of a nitro group at the 5-position of the benzimidazole (B57391) ring in conjunction with a pyridin-2-yl moiety resulted in moderate antiplasmodial effects (IC50 = 5.1 µM). nih.gov Interestingly, the reduction of this nitro group to an amino group led to a loss of activity, suggesting the electronic properties of the substituents are critical for the antiparasitic action. nih.gov

Further studies on aminoalkyl-substituted chromene and chromane (B1220400) derivatives, which can be considered structural variants, have also identified compounds with potent in vitro antiplasmodial activity in the nanomolar range, highlighting the potential of amine-containing scaffolds in antimalarial drug discovery. nih.gov The mechanism of action for many of these compounds is still under investigation, but it is hypothesized that the amide linkage allows for specific interactions with parasitic targets.

Table 1: In Vitro Antiplasmodial Activity of Selected Benzamide Analogues

| Compound Type | Substituents | P. falciparum Strain | IC50 (µM) |

|---|---|---|---|

| 2-Amidobenzimidazole | 5-methyl, picolinamide | HB3 | 0.98 nih.gov |

Anticancer Research Applications (e.g., Kinesin Spindle Protein Inhibition)

The mitotic kinesin spindle protein (KSP), also known as Eg5, is a crucial motor protein for the formation of the bipolar spindle during mitosis, making it an attractive target for cancer chemotherapy. Inhibition of KSP leads to mitotic arrest and subsequent cell death in cancer cells. Several complex benzamide derivatives have been identified as potent allosteric inhibitors of KSP. These inhibitors bind to a pocket on the KSP motor domain that is distinct from the ATP and microtubule binding sites. nih.gov

For example, triphenylbutanamine inhibitors derived from an S-trityl-l-cysteine (STLC) scaffold have demonstrated significant potency, with some analogues exhibiting Ki values of less than 10 nM and GI50 values around 50 nM. nih.gov While structurally distinct from this compound, these findings underscore the potential of the broader benzamide class to be optimized into potent and selective KSP inhibitors. The development of such inhibitors often involves extensive structure-activity relationship (SAR) studies to enhance potency and improve pharmacokinetic properties.

Table 2: Kinesin Spindle Protein (KSP) Inhibition by Benzamide Analogues

| Compound Class | Key Structural Features | Potency (Ki or GI50) |

|---|

Molecular Mechanisms of Anti-inflammatory Effects

Benzamide derivatives have been investigated for their anti-inflammatory properties, with several potential mechanisms of action identified. One key mechanism involves the inhibition of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1). 3-Aminobenzamide, a close structural analogue of the title compound lacking the ethoxy and N-methyl groups, is a well-known inhibitor of PARP-1. Overactivation of PARP-1 in response to oxidative stress and DNA damage can deplete cellular energy stores and lead to cell death, contributing to the inflammatory response. By inhibiting PARP-1, 3-aminobenzamide can mitigate this inflammatory cascade.

Another significant anti-inflammatory mechanism for some benzamide analogues is the inhibition of the transcription factor NF-κB. nih.gov NF-κB plays a central role in regulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). Certain N-substituted benzamides have been shown to inhibit the production of TNF-α by suppressing NF-κB activity. nih.gov

Furthermore, some substituted benzamides have been designed to target cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, important mediators of inflammation. nih.gov For instance, parsalmide (B1678479) (5-amino-N-butyl-2-(2-propynyloxy)benzamide) and its analogues have been shown to inhibit both COX-1 and COX-2 in vitro. nih.gov

Table 3: Anti-inflammatory Mechanisms of Benzamide Analogues

| Compound | Proposed Mechanism of Action |

|---|---|

| 3-Aminobenzamide | Inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) |

| N-substituted benzamides | Inhibition of NF-κB and subsequent TNF-α production nih.gov |

Exploration of Other Investigational Biological Activities (e.g., Antitubercular)

The search for new drugs to combat tuberculosis has led to the investigation of various heterocyclic compounds, including benzamide derivatives. Research on 1,2,3-triazole derivatives has identified several compounds with promising activity against Mycobacterium tuberculosis. rsc.org In one study, a series of 1,2,3-triazole-substituted benzamides were synthesized and evaluated, with some derivatives showing minimum inhibitory concentrations (MIC) in the range of 5.8-29.9 µg/mL. rsc.org The structure-activity relationship studies indicated that the nature and position of substituents on the phenyl rings were crucial for the antitubercular activity.

More recently, N-(amino)piperazinyl benzothiazinone derivatives have been designed and synthesized as potent anti-TB agents. nih.gov Many of these compounds exhibited potent activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis, with MIC values as low as <1 ng/mL for some derivatives. nih.gov These findings highlight the potential of incorporating the benzamide scaffold into more complex heterocyclic systems to achieve potent antitubercular activity. While no direct antitubercular data for this compound is available, the activity of these related compounds suggests that it could serve as a valuable starting point or fragment for the design of new antitubercular agents.

Table 4: In Vitro Antitubercular Activity of Benzamide Analogues

| Compound Class | M. tuberculosis Strain | MIC Range |

|---|---|---|

| 1,2,3-Triazole Derivatives | H37Ra | 5.8-29.9 µg/mL rsc.org |

Structure Activity Relationship Sar Analysis of 3 Amino 5 Ethoxy N Methylbenzamide Derivatives

Influence of Aromatic Ring Substituents on Biological Activity and Selectivity

The substitution pattern on the aromatic ring of benzamides is a critical determinant of their biological activity and target selectivity. In various series of benzamide (B126) derivatives, the nature, position, and electronic properties of substituents have been shown to profoundly influence their pharmacological profiles. For instance, in studies of other benzamide-based agents, the introduction of electron-withdrawing groups such as halogens or nitro groups, or electron-donating groups like methoxy (B1213986) or amino moieties, can modulate target affinity and cellular potency.

However, for the specific 3-amino-5-ethoxy-N-methylbenzamide scaffold, there is a conspicuous absence of published studies that systematically explore the effects of altering or adding substituents on the aromatic ring. Research on analogous series, such as 4-amino-5-chloro-2-ethoxybenzamides, has demonstrated that modifications to the aromatic core can impact activity, but these findings are not directly transferable. Without experimental data from a series of this compound derivatives with varied aromatic substituents, a detailed analysis of their influence on biological activity and selectivity is not possible.

Role of the Ethoxy Group in Target Recognition and Modulating Biological Response

The 5-ethoxy group is anticipated to play a significant role in the molecular interactions of this compound with its biological target. Generally, alkoxy groups such as the ethoxy moiety can influence a compound's properties in several ways. They can act as hydrogen bond acceptors and their lipophilicity can affect membrane permeability and solubility. The size and conformation of the alkoxy group can also provide steric bulk that may either promote or hinder binding to a specific target.

In the context of other benzamide series, the length and nature of alkoxy substituents have been shown to be important for potency and selectivity. For example, a study on a different class of benzamides indicated that while 8-methoxyquinolones possessed good antibacterial activity, the corresponding 8-ethoxy derivatives were significantly less active, suggesting a sensitivity to the size of the alkoxy group. However, no specific studies have been identified that investigate the replacement of the 5-ethoxy group in this compound with other alkoxy groups (e.g., methoxy, propoxy) or its bioisosteric replacement to elucidate its precise role in target recognition and biological response.

Impact of the N-Methyl Amide Moiety on Molecular Interactions and Activity Profile

The N-methyl amide moiety is a key structural feature of this compound that is expected to influence its pharmacokinetic and pharmacodynamic properties. The methyl group on the amide nitrogen prevents the formation of a hydrogen bond that would be possible with a primary amide, which can significantly alter binding interactions with a biological target. This substitution also increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Advanced Analytical Methodologies for Quantification and Purity in Research

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for the analysis of "3-amino-5-ethoxy-N-methylbenzamide," especially within complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly prominent, offering high sensitivity and selectivity.

LC-MS is highly suitable for analyzing "this compound" due to the compound's polarity and thermal characteristics. This technique separates the compound from other components in a liquid phase before it is ionized and detected by a mass spectrometer. The mass spectrometer provides a mass-to-charge ratio (m/z), which allows for definitive identification and quantification. For instance, LC-MS can be used to monitor the compound's stability by analyzing its degradation products over time. Key metrics in such a stability study would include the compound's half-life and the identification of degradation pathways, such as the potential hydrolysis of the ethoxy group.

While specific LC-MS/MS parameters for this exact compound are not widely published, a general approach for a molecule of its class would involve a reversed-phase C18 column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component with a modifier (like formic acid or ammonium (B1175870) acetate) to ensure efficient ionization.

Table 1: Representative LC-MS Parameters for Benzamide-Class Compounds

| Parameter | Typical Setting | Purpose |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component for gradient elution. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for gradient elution. |

| Flow Rate | 0.3 - 0.5 mL/min | To ensure optimal separation and peak shape. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the amine and amide groups. |

| MS Detection | Selected Reaction Monitoring (SRM) | High selectivity and sensitivity for quantification. |

GC-MS, alternatively, would require derivatization of the polar amino and amide groups to increase the compound's volatility before it can be analyzed in the gas phase. This adds a step to sample preparation but can provide excellent separation efficiency.

Spectrophotometric Assays for Quantitative Determination

Spectrophotometry offers a more accessible and rapid method for the quantitative determination of "this compound," provided the sample matrix is relatively simple. This technique relies on the principle that the compound absorbs light at a specific wavelength (λmax) in the ultraviolet-visible (UV-Vis) spectrum. The amount of light absorbed is directly proportional to the concentration of the compound in the solution, as described by the Beer-Lambert law.

The presence of the aromatic ring and auxochromic groups (the amino and ethoxy groups) in "this compound" suggests it will have a distinct UV absorption profile. To develop a spectrophotometric assay, a pure standard of the compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol), and its absorption spectrum is recorded to identify the λmax. A calibration curve is then constructed by measuring the absorbance of several solutions of known concentrations at this wavelength. This curve serves as the basis for determining the concentration of the compound in unknown samples.

While specific λmax values for "this compound" require experimental determination, related benzamide (B126) structures typically exhibit strong absorption in the 200-400 nm range.

Solid-State Analytical Characterization Techniques

The physical properties of "this compound" in its solid form are critical for its handling, formulation, and stability. Solid-state analytical techniques provide insight into its crystallinity, polymorphism, and thermal behavior.

X-ray Diffraction (XRD) is a primary technique used to investigate the crystalline nature of a compound. By analyzing the diffraction pattern produced when X-rays interact with the solid material, one can determine if the compound is crystalline or amorphous and, if crystalline, its specific crystal lattice structure. Different crystalline forms, known as polymorphs, can have different physical properties, including solubility and melting point.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of "this compound" would reveal key thermal events. An endothermic peak would indicate its melting point, providing a measure of purity. Other transitions, such as those related to polymorphism or decomposition, can also be identified.

Table 2: Overview of Solid-State Analytical Techniques

| Technique | Information Provided | Application for this compound |

| X-ray Diffraction (XRD) | Crystal structure, crystallinity, polymorphism. | Identification of the specific solid form and assessment of its crystalline purity. |

| Differential Scanning Calorimetry (DSC) | Melting point, heat of fusion, glass transitions, thermal stability. | Determination of purity via melting point analysis and investigation of polymorphic transitions. |

| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature. | Assessment of thermal decomposition patterns and solvent/water content. |

Together, these advanced analytical methods provide a comprehensive framework for the chemical and physical characterization of "this compound," ensuring data quality and integrity in research applications.

Future Perspectives and Emerging Research Avenues for 3 Amino 5 Ethoxy N Methylbenzamide

Development of Novel Biological Probes and Chemical Tools

Currently, there is no specific published research detailing the development of 3-amino-5-ethoxy-N-methylbenzamide as a biological probe or chemical tool. In principle, molecules with its structural motifs—a substituted benzamide (B126)—can be explored for such purposes. The development of a novel probe would typically involve modifying the core structure to incorporate fluorescent tags, reactive groups for binding to specific biological targets, or moieties that change their properties in response to a particular biological environment. However, research to this effect has not been documented for this specific compound.

Integration with Artificial Intelligence and Machine Learning for Compound Optimization and Design

The integration of artificial intelligence (AI) and machine learning (ML) is a rapidly advancing area in chemical and pharmaceutical research, used to accelerate drug discovery, optimize synthetic routes, and design novel molecules. These powerful computational tools are applied to vast datasets of chemical structures and their properties.

While AI and ML are widely used to optimize scaffolds related to the broader class of benzamides, there is no specific research available that focuses on the optimization and design of this compound itself using these technologies. The potential for such integration exists, where AI algorithms could theoretically be used to:

Predict biological activities or material properties.

Suggest structural modifications to enhance desired characteristics.

Propose efficient synthetic pathways.

However, such computational studies on this compound have not been published, and this remains a prospective but currently unexplored field of inquiry for this particular compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-amino-5-ethoxy-N-methylbenzamide, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar benzamide derivatives are synthesized using 1,3,5-triazine intermediates under reflux with reagents like DIPEA (diisopropylethylamine) in anhydrous solvents (e.g., THF or DCM) . Key factors affecting yield include temperature control (typically 0–80°C), stoichiometric ratios of amine precursors, and purification via column chromatography or recrystallization . Monitoring reaction progress using TLC (thin-layer chromatography) is critical to optimize reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm substituent positions (e.g., ethoxy and methyl groups) and detect impurities. For example, aromatic protons typically resonate at δ 6.5–8.5 ppm, while methyl groups appear at δ 1.0–3.0 ppm .

- Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS, ensuring the molecular ion peak matches the theoretical mass (±5 ppm error) .

- Melting point analysis : Compare observed melting points with literature values (e.g., deviations >2°C suggest impurities) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Answer : Polar aprotic solvents like ethanol or ethyl acetate are ideal for recrystallization due to their moderate solubility gradients. For example, dissolving the crude product in hot ethanol followed by slow cooling yields high-purity crystals . Avoid halogenated solvents (e.g., DCM) if residual solvents interfere with downstream biological assays .

Advanced Research Questions

Q. How can computational tools predict feasible synthetic pathways for novel derivatives of this compound?

- Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze retrosynthetic pathways by scoring precursor plausibility and reaction feasibility. Input the target structure into these tools to identify optimal routes, prioritizing reactions with high relevance scores (>0.8) and minimal side products . For example, amidation reactions with N-methylamine precursors often show high success rates in silico .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Answer : Discrepancies in bioactivity (e.g., varying IC50 values) may arise from differences in:

- Purity : Validate compound purity via HPLC (>95%) and elemental analysis .

- Assay conditions : Standardize cell lines, incubation times, and solvent concentrations (e.g., DMSO <0.1% v/v) .

- Structural analogs : Compare substituent effects (e.g., trifluoromethyl vs. ethoxy groups) using SAR (structure-activity relationship) studies .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Answer : The ethoxy group (–OCH2CH3) acts as an electron-donating group, activating the benzene ring for electrophilic substitution at the meta position. Steric hindrance from the N-methyl group may reduce reactivity in Buchwald-Hartwig aminations. Computational modeling (e.g., DFT) can quantify these effects by analyzing charge distribution and bond angles .

Q. What protocols mitigate byproduct formation during the synthesis of this compound?

- Answer : Common byproducts include over-alkylated amines or oxidized intermediates. Mitigation strategies:

- Use protecting groups (e.g., Boc for amines) during multi-step syntheses .

- Employ inert atmospheres (N2 or Ar) to prevent oxidation of the amino group .

- Optimize catalyst loading (e.g., Pd/C for hydrogenation) to minimize side reactions .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Answer :

Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 10 (NaOH).

Incubate at 25°C, 40°C, and 60°C for 1–4 weeks.

Analyze degradation products via LC-MS and compare with fresh samples.

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.